Cas no 63807-90-9 (2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethyl-)

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethyl- structure
63807-90-9 structure
Produktname:2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethyl-
CAS-Nr.:63807-90-9
MF:C20H18O5
MW:338.353926181793
CID:837584
PubChem ID:91884812

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethyl-
    • Dihydroalpinumisoflavone
    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethy...
    • 5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydro-2H,6H-pyra no[3,2-g]chromen-6-one
    • Erythrivarone A
    • beta-Isowighteone
    • [ "beta-Isowighteone" ]
    • 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one
    • 5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-g]chromen-6-one
    • CS-0024139
    • 63807-90-9
    • AKOS032962110
    • HY-N3743
    • FS-8911
    • 5,4'-Dihydroxy-6'',6''-dimethyl-4'',5''-dihydropyrano[2'',3'':7,6]isoflavone
    • 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6H,7H-pyrano[3,2-g]chromen-4-one
    • G82895
    • DA-52540
    • Inchi: InChI=1S/C20H18O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3
    • InChI-Schlüssel: BNPMTCOAGXAAIT-UHFFFAOYSA-N
    • Lächelt: CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C

Berechnete Eigenschaften

  • Genaue Masse: 338.11542367g/mol
  • Monoisotopenmasse: 338.11542367g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 560
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 76Ų
  • XLogP3: 4

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.3±0.1 g/cm3
  • Siedepunkt: 555.8±50.0 °C at 760 mmHg
  • Flammpunkt: 202.2±23.6 °C
  • Dampfdruck: 0.0±1.6 mmHg at 25°C

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethyl- Sicherheitsinformationen

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3,4- dihydro-5-hydroxy-7-(4-hydroxyphenyl)-2,2- dimethyl- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TargetMol Chemicals
TN3847-5 mg
Dihydroalpinumisoflavone
63807-90-9 98%
5mg
¥ 8,750 2023-07-11
A2B Chem LLC
AG74811-5mg
Dihydroalpinumisoflavone
63807-90-9 98%
5mg
$873.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1095175-5mg
Erythrivarone A
63807-90-9 98%
5mg
¥2056.00 2024-05-05
TargetMol Chemicals
TN3847-10mg
Dihydroalpinumisoflavone
63807-90-9
10mg
¥ 11700 2024-07-20
TargetMol Chemicals
TN3847-100mg
Dihydroalpinumisoflavone
63807-90-9
100mg
¥ 31800 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3847-1 mg
Dihydroalpinumisoflavone
63807-90-9
1mg
¥2035.00 2022-04-26
TargetMol Chemicals
TN3847-5mg
Dihydroalpinumisoflavone
63807-90-9
5mg
¥ 8750 2024-07-20
TargetMol Chemicals
TN3847-1mg
Dihydroalpinumisoflavone
63807-90-9
1mg
¥ 3990 2024-07-20
TargetMol Chemicals
TN3847-1 ml * 10 mm
Dihydroalpinumisoflavone
63807-90-9
1 ml * 10 mm
¥ 8750 2024-07-20
TargetMol Chemicals
TN3847-25mg
Dihydroalpinumisoflavone
63807-90-9
25mg
¥ 17500 2024-07-20
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:63807-90-9)Dihydroalpinumisoflavone
TB01420
Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung